2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester
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Overview
Description
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a type of organoboron compound . It is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .
Synthesis Analysis
The synthesis of boronic esters like this compound can be achieved through various borylation approaches . One of the most prominent methods is the asymmetric hydroboration reaction . The Suzuki–Miyaura coupling reaction is another method that has been widely applied for carbon–carbon bond formation .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boron atom, which is part of the boronic ester group . The molecule also contains bromine, fluorine, and hydroxy groups attached to the phenyl ring .Chemical Reactions Analysis
Boronic esters like this compound are highly valuable building blocks in organic synthesis . They can participate in a variety of chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Polymer Synthesis : This compound is used in the synthesis of polyfluorocyclobutyl (PFCB) copolymers. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Their photoluminescence studies show tailored emission from a linear polymeric system covering a broad range of the visible spectrum (Neilson et al., 2007).
Catalysis and Polymerization : It's utilized in alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura condensation polymerization. This process results in high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends, which is significant in polymer chemistry (Nojima et al., 2016).
Borylation and Synthesis of Dienes : The compound is used in the synthesis of 1-alkenylboronic acid pinacol esters through palladium-catalyzed cross-coupling reactions. This method is applied to the one-pot synthesis of unsymmetrical 1,3-dienes, important in organic synthesis (Takagi et al., 2002).
Transformation into Arylboronic Acid Esters : The [Ni(IMes)2]-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation is an important reaction in organic chemistry, enabling the conversion of various partially fluorinated arenes into their corresponding boronate esters (Zhou et al., 2016).
Chemical Sensors : Organoboron compounds, including phenylboronic acid pinacol esters, are used as Lewis acid receptors of fluoride ions in polymeric membranes. This application is significant in the development of selective chemical sensors (Jańczyk et al., 2012).
Medical Applications : In the field of medical chemistry, the compound is used in the facile synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential as H2O2-responsive delivery vehicles (Cui et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
Boronic acids and their esters, including phenylboronic pinacol esters, are known to undergo hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Biochemical Pathways
Boronic acids and their esters are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . Their hydrolysis is considerably accelerated at physiological pH , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The hydrolysis of phenylboronic pinacol esters, including this compound, could potentially lead to the release of boronic acids, which have various biological effects .
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound . As mentioned earlier, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s stability and efficacy.
Safety and Hazards
The safety information for 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for the use of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid pinacol ester and similar compounds could involve further development of their synthesis methods and exploration of their applications in various chemical reactions . Additionally, the development of more efficient and selective deboronation methods could be a significant area of future research .
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETHGHNSIQBWBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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